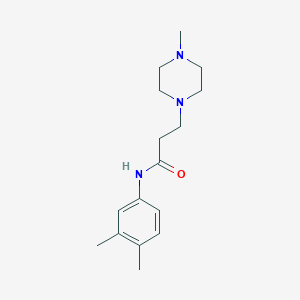
N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide, commonly known as DMPP, is a synthetic compound that has gained significant attention in the field of pharmacology. It is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been studied for its potential therapeutic applications.
作用機序
DMPP acts as a positive allosteric modulator of the α7 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide, which is involved in the regulation of cognitive function and memory. By binding to a specific site on the receptor, DMPP enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and physiological effects:
DMPP has been shown to have a number of biochemical and physiological effects, including improved cognitive function and memory, increased neurotransmitter release, and reduced inflammation. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One advantage of DMPP is its specificity for the α7 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide, which allows for more targeted studies of the receptor and its role in cognitive function. However, one limitation is the lack of selectivity for other N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide subtypes, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on DMPP, including further investigation of its therapeutic potential in cognitive disorders, as well as its potential use as a tool for studying the α7 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide and its role in cognitive function. Additionally, there is potential for the development of more selective and potent compounds that target the α7 N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide.
合成法
DMPP can be synthesized using a variety of methods, including the reaction of 3,4-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylbenzylamine with 4-methylpiperazine and subsequent acylation with propanoyl chloride.
科学的研究の応用
DMPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to improve cognitive function and memory in animal models, and clinical trials are currently underway to investigate its efficacy in humans.
特性
製品名 |
N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C16H25N3O/c1-13-4-5-15(12-14(13)2)17-16(20)6-7-19-10-8-18(3)9-11-19/h4-5,12H,6-11H2,1-3H3,(H,17,20) |
InChIキー |
XHJPSILVYWQALM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2CCN(CC2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



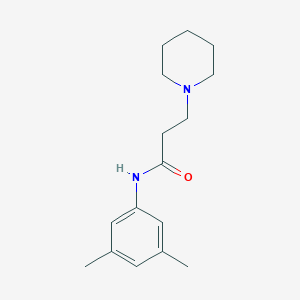
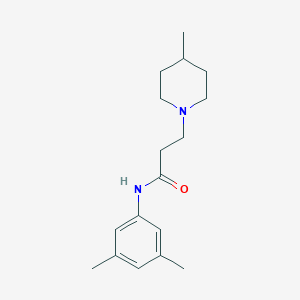
![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248005.png)
![Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248006.png)
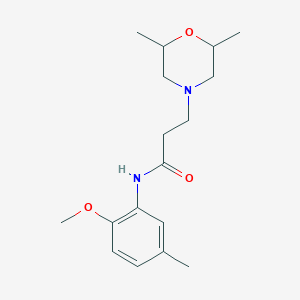
![Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248008.png)
![1-[3-(2-Methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248009.png)
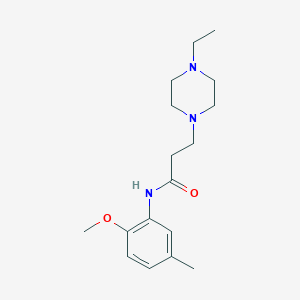
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248011.png)
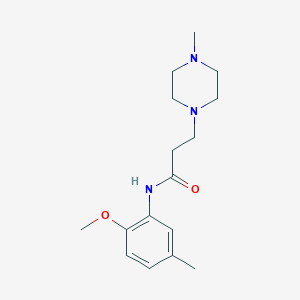
![N-(3-fluorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248015.png)
![Ethyl 1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248020.png)
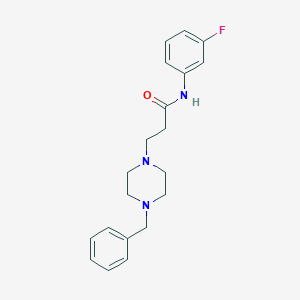
![4-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248022.png)